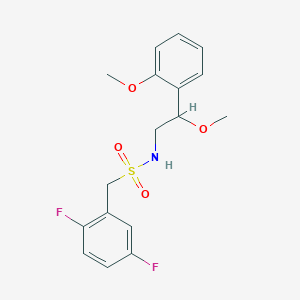

(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine, also known as (3S,4R)-4-amino-3-fluorotetrahydropyran, is a chemical compound with the molecular formula C5H10FNO. It is a chiral compound with two enantiomers, (3S,4R)- and (3R,4S)-. This compound has shown potential in scientific research applications due to its unique properties.

Aplicaciones Científicas De Investigación

Molecular Structural Analysis

The structural properties and behaviors of compounds similar to (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine have been studied extensively. For instance, in the compound 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile, the central pyran ring adopts a specific conformation, and its interaction with the amine group forms an intramolecular hydrogen bond, leading to certain molecular arrangements in the crystal structure (Vishnupriya et al., 2013).

Drug Discovery

Compounds with structures related to (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine have been explored in drug discovery. For instance, a dual CCR2 and CCR5 antagonist with the structure (3S,4S)-N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methoxytetrahydro-2H-pyran-4-amine (19) was discovered and showed potential after evaluation in toxicology studies (Zheng et al., 2011).

Synthesis Methodologies

The synthesis and transformation of molecules structurally related to (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine have been the focus of research to improve efficiency and outcome. For instance, a convenient and environmentally friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation was developed, offering advantages in terms of work-up procedures, reaction times, and yields (Wang et al., 2011).

Potential Therapeutic Applications

Research on molecules like (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine has led to the identification of compounds with potential therapeutic applications. For example, compounds with structural motifs similar to (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine were synthesized and tested for their affinities for monoamine transporters in the brain, indicating potential antidepressant properties (Santra et al., 2012).

Asymmetric Catalysis

The structural framework of (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine has been utilized in the development of asymmetric catalysis processes. For instance, enantioselective amine-catalyzed [4+2] annulations of allenoates and oxo-dienes were developed, leading to the asymmetric synthesis of dihydropyrans, which are important in the synthesis of biologically active compounds and natural products (Wang et al., 2011).

Material Synthesis

The compound (3R,4R,6R)-3-(((E)-2-hydroxybenzylidene)amino)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol was synthesized using a one-pot microwave-assisted reaction, highlighting the potential of (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine in facilitating the synthesis of complex molecules (Hijji et al., 2021).

Propiedades

IUPAC Name |

(3S,4R)-3-fluorooxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWSYKYQHQVELW-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)

![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)

![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)

![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)